molecular formula C23H20ClN5O3S B2778120 2-((2-(4-chlorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-methyl-N-phenylacetamide CAS No. 893914-36-8

2-((2-(4-chlorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-methyl-N-phenylacetamide

Cat. No. B2778120
CAS RN: 893914-36-8
M. Wt: 481.96
InChI Key: DSORZQJAEHZHRL-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms. Pyrimidines are key components of biological molecules like DNA and RNA . The molecule also has a thioether group (-S-) and an amide group (-CONH-), which are common in many biologically active compounds .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrimidine ring and the introduction of the various substituents. One common method for synthesizing pyrimidines involves cyclization reactions . The thioether and amide groups could be introduced through nucleophilic substitution reactions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as NMR and IR spectroscopy could be used to analyze the structure .


Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. For example, the amide group might participate in hydrolysis reactions, while the thioether group could be oxidized .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the amide could increase its solubility in polar solvents .

Scientific Research Applications

Central Nervous System Depressant Activity

Research conducted by Manjunath et al. (1997) on derivatives of pyrimidin-4-ones, similar in structure to the compound , demonstrated significant sedative action, indicating potential applications in the treatment of disorders related to central nervous system activity (Manjunath et al., 1997).

Antimicrobial and Antioxidant Potential

A study by Kumar et al. (2011) explored the antimicrobial and antioxidant potential of quinazoline-4(3H)-ones, which share a similar structural framework with the compound . These compounds showed potent inhibitory action against various bacterial strains and also exhibited significant antioxidant properties (Kumar et al., 2011).

Potential Antiasthma Agents

In a study by Medwid et al. (1990), the synthesis of triazolo[1,5-c]pyrimidines was undertaken, and these compounds were found to be active as mediator release inhibitors, suggesting potential applications in treating asthma (Medwid et al., 1990).

Antibacterial and Antifungal Activity

Pagadala et al. (2012) synthesized new series of β-lactams, structurally related to the compound , and evaluated them for their antibacterial and antifungal activity. The compounds displayed varying degrees of microbial inhibition (Pagadala et al., 2012).

Antiproliferative Activity

Atapour-Mashhad et al. (2017) reported on the synthesis of pyrimido[1,6-a]thieno[2,3-d]pyrimidine derivatives. These compounds were evaluated for their antiproliferative activity, particularly on human breast cancer cell lines, showing significant potential in cancer treatment (Atapour-Mashhad et al., 2017).

In Vitro Antimicrobial and Antitubercular Activities

Chandrashekaraiah et al. (2014) synthesized pyrimidine-azitidinone analogues and evaluated them for their in vitro antimicrobial and antitubercular activities. These compounds showed promising antibacterial and antitubercular effects, suggesting their potential in treating infectious diseases (Chandrashekaraiah et al., 2014).

Mechanism of Action

The biological activity of this compound would depend on its interactions with biological targets. For example, many pyrimidine derivatives have been found to have antimicrobial, anticancer, and anti-inflammatory activities .

Future Directions

Future research could explore the synthesis of similar compounds and investigate their biological activities. The structure of the compound could be modified to enhance its activity or reduce potential side effects .

properties

IUPAC Name

2-[7-(4-chlorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-methyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN5O3S/c1-27(16-7-5-4-6-8-16)17(30)13-33-21-18-20(28(2)23(32)29(3)22(18)31)25-19(26-21)14-9-11-15(24)12-10-14/h4-12H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSORZQJAEHZHRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC(=N2)C3=CC=C(C=C3)Cl)SCC(=O)N(C)C4=CC=CC=C4)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((2-(4-chlorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-methyl-N-phenylacetamide

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